REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[N:11]([CH:12]([CH3:14])[CH3:13])[C:10]([CH3:15])=[N:9][CH:8]=1)=O.Cl.[NH2:18][C:19]([NH2:21])=[NH:20].C[O-].[Na+]>C(O)CCC>[NH2:20][C:19]1[N:21]=[C:5]([C:7]2[N:11]([CH:12]([CH3:13])[CH3:14])[C:10]([CH3:15])=[N:9][CH:8]=2)[CH:4]=[CH:3][N:18]=1 |f:1.2,3.4|
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Name
|
5-(3-Dimethylaminoprop-2-en-1-oyl)-1-isopropyl-2-methylimidazole
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CN=C(N1C(C)C)C)C
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
NaOMe
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux, under an atmosphere of nitrogen, for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation
|
Type
|
ADDITION
|
Details
|
Water (50 ml) was added
|
Type
|
EXTRACTION
|
Details
|
extracted EtOAc (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue triturated with isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)C1=CN=C(N1C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |